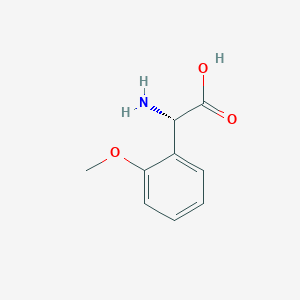

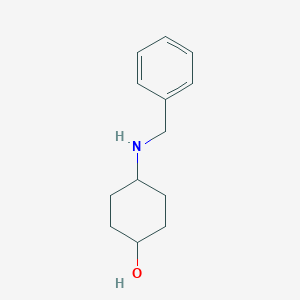

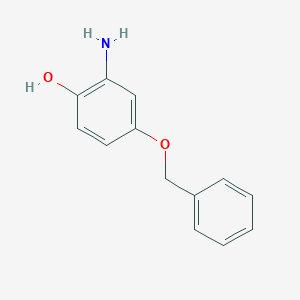

![molecular formula C13H11N5O B111079 6-氨基-3-甲基-4-(4-吡啶基)-1,4-二氢吡喃[2,3-c]吡唑-5-腈 CAS No. 106753-78-0](/img/structure/B111079.png)

6-氨基-3-甲基-4-(4-吡啶基)-1,4-二氢吡喃[2,3-c]吡唑-5-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a compound that belongs to the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing two nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole derivatives can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of pyrazole derivatives has been reported to occur under mild conditions, offering high selectivity and wide substrate scope .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered aromatic ring structure containing two nitrogen atoms and three carbon atoms . In one study, the pyrazole ring was found to be almost coplanar to the fused pyran ring .Chemical Reactions Analysis

Pyrazole derivatives have been found to undergo a variety of chemical reactions. For instance, the reaction of 5-aminopyrazole-4-carbaldehydes with acetone or acetophenone and its derivatives in ethanol under reflux conditions resulted in a series of 1,3,6-trisubstituted pyrazolo .科学研究应用

Crystallography and Structural Analysis

This compound has been studied using X-ray crystal structure analysis . The packing of molecules in the crystal is strongly influenced by both intra and intermolecular hydrogen interactions. In addition, aromatic π–π interactions stabilize the molecular chains propagating along [001] .

Synthesis and Chemical Properties

The compound can be synthesized in an eco-friendly manner using a simple, straightforward, and highly efficient multicomponent one-pot protocol under the excellent catalytic influence of non-toxic trisodium citrate dihydrate under ambient conditions . The yield of this synthesis process is reported to be around 89% .

Pharmacological Applications

The pyrano[2,3-c]pyrazole moiety, which is a part of this compound, is considered as a pharmacologically promising substructure with numerous biological effects . These include anticancer , antimicrobial , anti-inflammatory , anti-angiogenesis , and molluscicidal activity .

Antiviral Activity

While not directly related to the exact compound, derivatives of similar structures have exhibited substantial antiviral activity . This suggests potential for further exploration in this field.

Corrosion Inhibition

Again, while not directly related to the exact compound, spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives have been studied as a novel class of green corrosion inhibitors for mild steel in hydrochloric acid . This suggests potential applications in materials science and engineering.

Commercial Availability and Regulatory Information

The compound is commercially available and its CAS number is 106753-78-0 . It is subject to certain regulatory conditions .

未来方向

The future directions for the study of “6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Additionally, more research could be conducted to understand their mechanism of action and potential applications in various fields .

作用机制

Target of Action

The primary target of this compound is the p38 MAP kinase . This kinase plays a crucial role in cellular responses to stress and inflammation. It is involved in cell differentiation, apoptosis, and autophagy .

Mode of Action

The compound interacts with its target, the p38 MAP kinase, by binding to both the ATP-binding pocket and the lipid-binding pocket . This dual binding mode could potentially enhance the compound’s inhibitory effect on the kinase .

Biochemical Pathways

The compound affects the p38 MAP kinase pathway, which is involved in cellular responses to stress and inflammation . By inhibiting the kinase, the compound could potentially disrupt these responses, leading to changes in cell differentiation, apoptosis, and autophagy .

Pharmacokinetics

The compound’s molecular properties, such as its molecular weight and logp value, suggest that it may have good bioavailability .

Result of Action

The compound’s action results in the inhibition of p38 MAP kinase, potentially disrupting cellular responses to stress and inflammation . This could lead to changes in cell differentiation, apoptosis, and autophagy . The compound has shown significant inhibitory activity in in silico studies .

属性

IUPAC Name |

6-amino-3-methyl-4-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O/c1-7-10-11(8-2-4-16-5-3-8)9(6-14)12(15)19-13(10)18-17-7/h2-5,11H,15H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSECTZQWGHOJHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

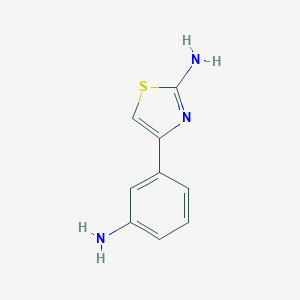

![2-[(2-Aminophenyl)(methyl)amino]ethanol](/img/structure/B111037.png)